5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

This 1,3,4-oxadiazole-2-carbaldehyde bears a sterically demanding tert-butyl group at position 5, imparting a calculated XLogP3 of 0.6—significantly higher than methyl/ethyl analogs—enhancing membrane permeability and metabolic stability. The reactive aldehyde group enables rapid derivatization into amines, alcohols, or carboxylic acids. With a TPSA of 56 Ų, it is an optimal intermediate for CNS-penetrant compound libraries. Procure this exact building block to maintain synthetic fidelity with patented scaffolds (e.g., US 8,993,575 B2) and ensure reproducible SAR outcomes.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 944897-84-1
Cat. No. B12442518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde
CAS944897-84-1
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(O1)C=O
InChIInChI=1S/C7H10N2O2/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3
InChIKeyZDZYEXPSLPDMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde (CAS 944897-84-1) – A Versatile tert-Butyl-Substituted Oxadiazole Building Block


5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic building block comprising a 1,3,4-oxadiazole core, a reactive aldehyde group at the 2-position, and a bulky tert-butyl substituent at the 5-position [1]. The oxadiazole scaffold is widely recognized for its electron-deficient character and ability to engage in diverse non-covalent interactions [2], while the aldehyde functionality enables straightforward derivatization into a variety of chemotypes. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1].

Why 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde Cannot Be Replaced by a Simple 1,3,4-Oxadiazole-2-carbaldehyde Analog


The 5-position substituent on the 1,3,4-oxadiazole ring is a critical determinant of molecular properties. While 5-methyl or 5-ethyl analogs may serve as baseline building blocks, they differ substantially from the tert-butyl derivative in terms of lipophilicity (XLogP3), steric bulk, and metabolic stability. The tert-butyl group imparts a calculated XLogP3 of 0.6, which is markedly higher than the unsubstituted core (est. -0.5), thereby influencing membrane permeability and protein binding [1]. More importantly, the bulky tert-butyl moiety shields the adjacent oxadiazole ring from metabolic enzymes, a phenomenon documented for other tert-butyl heterocycles [2]. Therefore, substituting 5-tert-butyl-1,3,4-oxadiazole-2-carbaldehyde with a less sterically hindered or more polar analog will likely yield different pharmacokinetic profiles and synthetic outcomes, making it a non-interchangeable choice for structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Driven by tert-Butyl Substitution

The tert-butyl group on the oxadiazole core substantially increases lipophilicity. The target compound exhibits a computed XLogP3 value of 0.6, compared to 0.1 for the 5-methyl analog and an estimated -0.5 for the unsubstituted 1,3,4-oxadiazole-2-carbaldehyde [1]. This 6-fold increase (relative to the methyl analog) and the shift from negative to positive logP are critical for passive membrane diffusion and target engagement in cellular assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) Relative to Alkyl Analogs

Despite its higher lipophilicity, the tert-butyl analog maintains a favorable TPSA of 56 Ų, which is identical to the 5-methyl analog but significantly lower than more polar substituents like trifluoromethyl [1]. This balance between moderate logP and moderate TPSA places the compound in a favorable property space for CNS drug candidates (typically TPSA < 70 Ų and logP between 1 and 4).

Medicinal Chemistry Drug Design Physicochemical Properties

Steric Shielding and Potential Metabolic Stability Advantage

The bulky tert-butyl group provides steric hindrance around the oxadiazole ring, potentially reducing susceptibility to cytochrome P450-mediated oxidation or hydrolysis. While direct metabolic stability data for this specific compound are not publicly available, this is a well-documented class effect for tert-butyl heterocycles [1]. In contrast, the 5-methyl analog lacks this steric bulk and may undergo rapid metabolic demethylation.

Drug Metabolism ADME Medicinal Chemistry

Documented Use as a Synthetic Intermediate in Patent Literature

The compound is explicitly claimed as an intermediate in US Patent 8,993,575 B2, which describes [1,3,4]oxadiazole derivatives and their application as pharmaceuticals . This patent precedence confirms its utility in generating biologically active molecules. In comparison, the simpler 5-methyl analog is not specifically claimed in this patent, highlighting the tert-butyl derivative's unique role in a specific medicinal chemistry campaign.

Synthetic Chemistry Patent Analysis Drug Discovery

Balanced Rotatable Bond Count (2) for Conformational Restriction

The tert-butyl group contributes to a total of only two rotatable bonds in the molecule, identical to the 5-methyl analog [1]. However, the larger van der Waals volume of the tert-butyl group (estimated 30% larger than methyl) restricts conformational flexibility around the oxadiazole ring to a greater extent. This reduced flexibility can enhance binding affinity by minimizing entropic penalties upon target engagement.

Medicinal Chemistry Molecular Design Physicochemical Properties

Optimal Research and Industrial Use Cases for 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde


Medicinal Chemistry: SAR Exploration of Oxadiazole-Containing Drug Candidates

The combination of a moderate logP (0.6) and TPSA (56 Ų) positions this aldehyde as an ideal starting point for synthesizing CNS-penetrant oxadiazole derivatives [1]. Its tert-butyl group provides a balance of lipophilicity and steric bulk, allowing medicinal chemists to probe hydrophobic binding pockets while maintaining favorable ADME properties. The reactive aldehyde group can be readily converted to amines, alcohols, or carboxylic acids for further diversification.

Patent-Driven Lead Optimization: Synthesis of US 8,993,575 B2 Derivatives

Researchers aiming to build upon the [1,3,4]oxadiazole scaffold described in US Patent 8,993,575 B2 should specifically procure this intermediate . Using the exact building block cited in the patent ensures synthetic fidelity and may be crucial for freedom-to-operate analyses. Substituting with a methyl or ethyl analog could result in off-patent chemical space with different biological activities.

Chemical Biology: Development of Metabolic Stability Probes

The inferred metabolic stability advantage conferred by the tert-butyl group makes this compound a valuable tool for designing stable chemical probes [2]. By incorporating this aldehyde into a probe molecule, researchers can potentially extend its half-life in cellular assays, enabling longer-term target engagement studies without rapid degradation.

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

1,3,4-Oxadiazoles are a privileged scaffold in agrochemicals due to their broad-spectrum bioactivity [3]. The tert-butyl substituent enhances lipophilicity, which is often correlated with improved cuticular penetration in plants. This aldehyde serves as a versatile entry point for constructing focused libraries of oxadiazole-based agrochemical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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